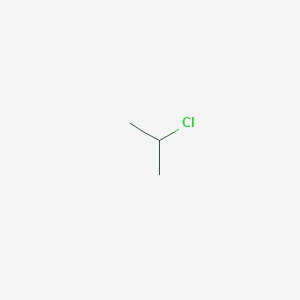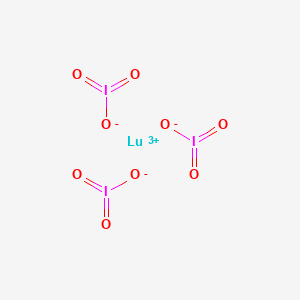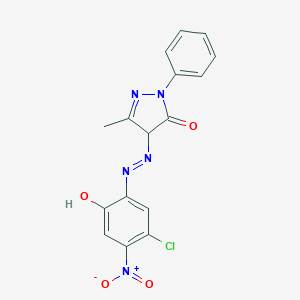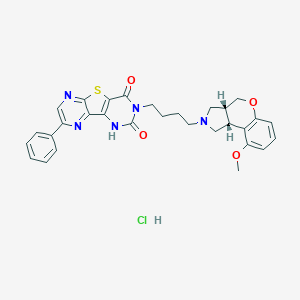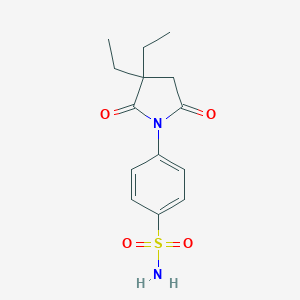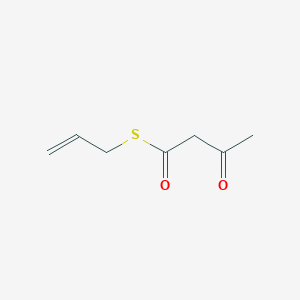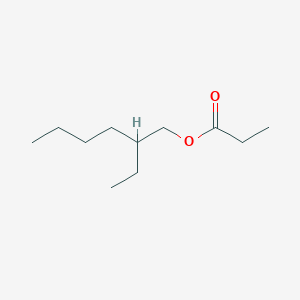
2-Ethylhexyl propionate
Übersicht
Beschreibung
2-Ethylhexyl propionate, also known as propanoic acid, 2-ethylhexyl ester , is a compound with the molecular formula C11H22O2 . It has an average mass of 186.291 Da and a monoisotopic mass of 186.161987 Da . This compound is used to study the oxidative degradation of synthetic esters and can also be utilized for the synthesis of perfumes .
Molecular Structure Analysis
The molecular structure of 2-Ethylhexyl propionate consists of 11 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is GUHQWKGQAYBNEW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Ethylhexyl propionate has a molecular weight of 186.29 . It is a liquid at room temperature and is stored in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Use in Food Additives and Flavourings
Scientific Field
Application Summary
2-Ethylhexyl propionate is part of the 2-Ethylhexyl derivatives group, which is used in food additives and flavourings . These compounds are evaluated by the Panel on Food Additives, Flavourings, Processing Aids and Materials in contact with Food (AFC) .
Methods of Application
The specific methods of application in food science are not detailed in the sources available. However, these compounds are typically used in small quantities to enhance or modify the flavor of food and beverages.
Results or Outcomes
The outcomes of using 2-Ethylhexyl propionate in food science are not explicitly mentioned in the sources available. However, the use of such compounds generally contributes to the sensory qualities of food and beverages .
Use in Surfactants
Scientific Field
Application Summary
2-Ethylhexyl propionate is used as a base for the synthesis of innovative nonionic surfactants . It’s an available and relatively inexpensive raw material .
Methods of Application
The compound is used as the hydrophobe source modified by propoxylation and followed by polyethoxylation .
Results or Outcomes
The outcomes of this application are not explicitly mentioned in the sources available. However, the use of such compounds generally contributes to the production of surfactants with specific properties .
Use in Wetting Properties
Scientific Field
Application Summary
2-Ethylhexyl propionate has been researched for its superior wetting properties . It has potential applications in modern oil-free lubricating products or in other preparations of detergent super-concentrates .
Methods of Application
The specific methods of application in material science are not detailed in the sources available. However, these compounds are typically used in formulations to enhance the wetting properties of the product .
Results or Outcomes
The outcomes of using 2-Ethylhexyl propionate in material science are not explicitly mentioned in the sources available. However, the use of such compounds generally contributes to the performance of the product .
Use in Oxidative Degradation Studies
Scientific Field
Application Summary
2-Ethylhexyl Propanoate is a useful compound to study the oxidative degradation of synthetic ester .
Methods of Application
The specific methods of application in chemical science are not detailed in the sources available. However, these compounds are typically used in formulations to study the degradation process .
Results or Outcomes
The outcomes of using 2-Ethylhexyl propionate in chemical science are not explicitly mentioned in the sources available. However, the use of such compounds generally contributes to the understanding of the degradation process .
Use in Perfume Synthesis
Scientific Field
Application Summary
2-Ethylhexyl Propanoate can also be utilized for the synthesis of perfumes .
Methods of Application
The specific methods of application in perfumery are not detailed in the sources available. However, these compounds are typically used in formulations to create unique scents .
Results or Outcomes
The outcomes of using 2-Ethylhexyl propionate in perfumery are not explicitly mentioned in the sources available. However, the use of such compounds generally contributes to the creation of unique and pleasant scents .
Use in Adhesives and Coatings
Application Summary
2-Ethylhexyl Acrylate, a similar compound to 2-Ethylhexyl propionate, is used in multiple adhesives, especially pressure-sensitive adhesives (PSA), paint & coatings, caulks & sealants, textile & paper finishes, and printing inks .
Methods of Application
The specific methods of application in material science are not detailed in the sources available. However, these compounds are typically used in formulations to enhance the properties of the product .
Safety And Hazards
2-Ethylhexyl propionate is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
2-ethylhexyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHQWKGQAYBNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863739 | |
| Record name | 2-Ethylhexyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexyl propionate | |
CAS RN |
6293-37-4 | |
| Record name | Propanoic acid, 2-ethylhexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6293-37-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylhexyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




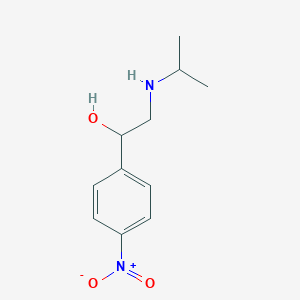
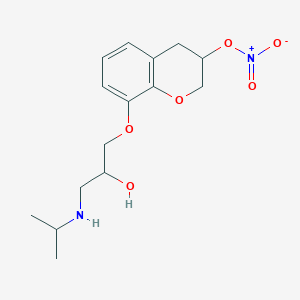
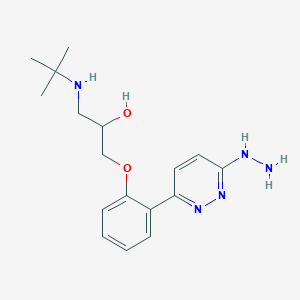
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)

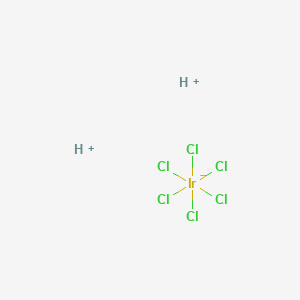
![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)
